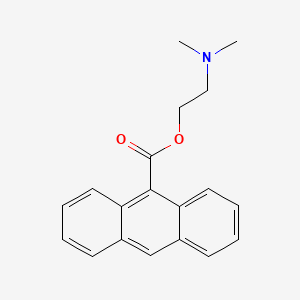
2-(Dimethylamino)ethyl anthracene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl anthracene-9-carboxylate is a chemical compound with the molecular formula C19H19NO2. It is an ester derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific research applications, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
科学的研究の応用
2-(Dimethylamino)ethyl anthracene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl anthracene-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like DNA topoisomerase II, leading to cytotoxic effects. Additionally, the compound’s fluorescent properties allow it to be used as a probe for studying various biological processes .
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl benzoate
- 2-(Dimethylamino)ethyl acridine-4-carboxamide
- 9-Anthraldehyde oxime
Uniqueness
2-(Dimethylamino)ethyl anthracene-9-carboxylate is unique due to its combination of fluorescent properties and ability to interact with biological molecules. This makes it particularly valuable in both chemical and biological research, as well as in the development of advanced materials for electronic applications .
特性
CAS番号 |
73282-80-1 |
|---|---|
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H19NO2/c1-20(2)11-12-22-19(21)18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,11-12H2,1-2H3 |
InChIキー |
GVCONYDDUMOQGA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
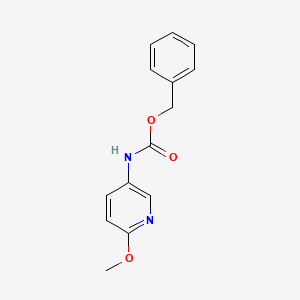

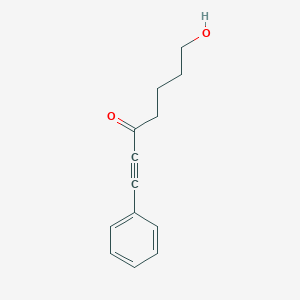

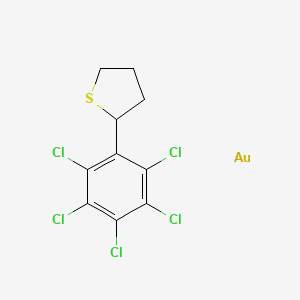
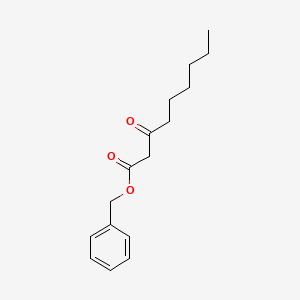
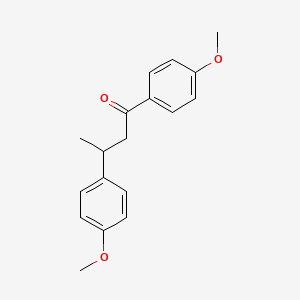
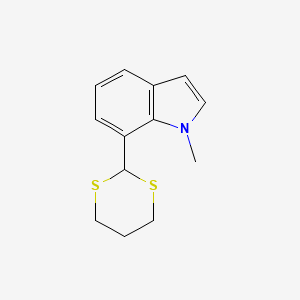
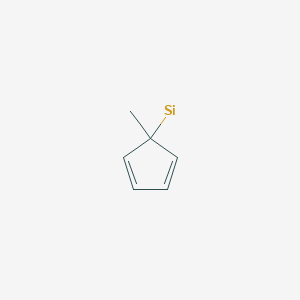

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
